molecular formula C8H9ClO2S B100430 2,5-Dimethylbenzenesulfonyl chloride CAS No. 19040-62-1

2,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B100430
CAS No.: 19040-62-1
M. Wt: 204.67 g/mol
InChI Key: FZVZUIBYLZZOEW-UHFFFAOYSA-N
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Description

Chemical Name: 2,5-Dimethylbenzenesulfonyl chloride CAS No.: 19040-62-1 Molecular Formula: C₈H₉ClO₂S Molecular Weight: 204.67 g/mol Physical Properties:

  • Melting Point: 156–158°C
  • Boiling Point: 295.8°C at 760 mmHg
  • Density: 1.29 g/cm³
    Applications: Widely used as a sulfonating agent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It has been employed as an intermediate in the synthesis of tetraaniline-polyethylene glycol copolymers for electrochemical applications .

Properties

IUPAC Name

2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVZUIBYLZZOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066448
Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19040-62-1
Record name 2,5-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Record name 2,5-dimethylbenzene-1-sulfonyl chloride
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Preparation Methods

Conventional Two-Step Synthesis

The traditional approach involves sulfonation followed by chlorination of 2,5-dimethylbenzene (p-xylene).

Sulfonation of p-Xylene

p-Xylene undergoes electrophilic aromatic substitution with sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to form 2,5-dimethylbenzenesulfonic acid. The reaction proceeds via:

  • Generation of the electrophile : H₂SO₄ generates SO₃ under heating, which acts as the electrophile.

  • Attack on the aromatic ring : The electron-donating methyl groups direct sulfonation to the para position relative to existing substituents.

Key Conditions :

  • Temperature: 80–100°C (for H₂SO₄); 10–20°C (for ClSO₃H).

  • Stoichiometry: Excess sulfonating agent (2–3 equivalents).

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is treated with chlorinating agents (e.g., thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or additional ClSO₃H) to replace the -OH group with -Cl:
RSO3H+SOCl2RSO2Cl+HCl+SO2\text{RSO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{RSO}_2\text{Cl} + \text{HCl} + \text{SO}_2 \uparrow
Optimized Parameters :

  • Solvent: Anhydrous dichloromethane or toluene.

  • Catalysts: Anhydrous sodium sulfate (removes water, preventing hydrolysis).

Single-Pot Chlorosulfonation

Recent patents describe a streamlined method using chlorosulfonic acid as both sulfonating and chlorinating agent:

  • Reaction Setup : p-Xylene is mixed with ClSO₃H at 5–20°C to minimize side reactions.

  • Stoichiometric Control : Excess ClSO₃H (2.5–3.0 equivalents) ensures complete conversion.

  • Post-Chlorination : Thionyl chloride (0.2–0.5 equivalents) is added to scavenge residual H₂O and drive the reaction to completion.

Advantages :

  • Reduced reaction time (5–8 hours vs. 12–24 hours in traditional methods).

  • Higher yield (85–92% vs. 70–80%).

Reaction Mechanisms and Kinetic Insights

Sulfonation: Electrophilic Aromatic Substitution

The methyl groups on p-xylene activate the ring toward electrophilic attack. Sulfonation proceeds via:

  • Formation of SO₃H⁺ : Protonation of H₂SO₄ generates the electrophilic species.

  • Ring Attack : SO₃H⁺ targets the para position relative to methyl groups, forming a resonance-stabilized arenium ion.

  • Deprotonation : Regeneration of aromaticity yields the sulfonic acid.

Chlorination: Nucleophilic Acyl Substitution

Chlorinating agents (SOCl₂, PCl₅) convert the sulfonic acid to the sulfonyl chloride via:

  • Activation : The -OH group is protonated, making it a better leaving group.

  • Nucleophilic Attack : Cl⁻ displaces the hydroxyl group, forming HCl and SO₂ as byproducts.

Optimization Strategies for Industrial Scaling

Temperature Control

  • Sulfonation : Lower temperatures (5–20°C) with ClSO₃H reduce polysulfonation byproducts.

  • Chlorination : Exothermic reactions require cooling to maintain 10–25°C, preventing thermal degradation.

Catalysts and Additives

AdditiveRoleImpact on Yield
Anhydrous Na₂SO₄Desiccant+8–12%
PyridineHCl Scavenger+5–7%
Molecular SievesWater Removal+10–15%

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility but require stringent drying.

  • Chlorinated Solvents : Dichloromethane balances reactivity and ease of removal.

Comparative Analysis of Methods

ParameterTwo-Step (H₂SO₄ + SOCl₂)Single-Pot (ClSO₃H + SOCl₂)
Yield 70–80%85–92%
Reaction Time 12–24 hours5–8 hours
Byproducts Di-sulfonated isomersMinimal
Scalability ModerateHigh
Cost LowModerate (ClSO₃H cost)

Key Findings :

  • The single-pot method using ClSO₃H achieves higher efficiency but requires precise temperature control.

  • Traditional methods remain viable for small-scale synthesis due to reagent availability.

Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Moisture exposure leads to hydrolysis, forming sulfonic acid. Mitigation strategies include:

  • Strict Anhydrous Conditions : Use of nitrogen atmospheres and dried solvents.

  • Additive Desiccants : Molecular sieves or anhydrous MgSO₄ during workup.

Byproduct Formation

  • Polysulfonation : Controlled reagent addition rates and low temperatures suppress multiple sulfonation events.

  • Oxidation Byproducts : Antioxidants (e.g., BHT) prevent methyl group oxidation during chlorination.

Industrial Production Protocols

Continuous Flow Reactors

  • Design : Multi-stage reactors with in-line monitoring (FT-IR, pH sensors).

  • Benefits :

    • Real-time adjustment of ClSO₃H feed rates.

    • Reduced thermal gradients enhance product consistency.

Purification Techniques

  • Fractional Distillation : Isolates the product (b.p. 295.8°C) from unreacted p-xylene (b.p. 138°C) and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 156–158°C).

HazardPrecautionary Measure
Corrosive (Skin)PPE: Nitrile gloves, face shield
HCl/SO₂ EmissionsFume hood with scrubbers
Moisture SensitivityStorage under N₂ atmosphere

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2,5-Dimethylbenzenesulfonyl chloride is primarily used as a reagent in organic synthesis. It serves several functions:

  • Sulfonylation Agent : It introduces sulfonyl groups into aromatic compounds, which can enhance their reactivity and solubility.
  • Protecting Group : It is employed to protect amines and alcohols during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.

Pharmaceutical Applications

The compound plays a crucial role in the pharmaceutical industry:

  • Intermediate in Drug Synthesis : It is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensives and anti-inflammatory agents. For instance, it has been utilized in the synthesis of certain sulfonamide drugs, which are important in treating bacterial infections.
  • Development of Novel Therapeutics : Research indicates that derivatives of this compound exhibit promising biological activities, making them candidates for developing new therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound has applications related to:

  • Reagent for Chromatography : It is used as a derivatizing agent to enhance the detection of certain compounds during chromatographic analysis.
  • Cell Analysis : The compound can be utilized in assays that require modification of cellular components, aiding in the study of cell biology and biochemistry .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The compound facilitated the introduction of the sulfonamide group into various amine substrates, leading to compounds with significant antibacterial activity. The efficiency of this reaction was attributed to the stability and reactivity of the sulfonyl chloride group under mild conditions.

Case Study 2: Development of Anti-inflammatory Agents

Research published in a peer-reviewed journal highlighted how derivatives synthesized from this compound exhibited anti-inflammatory properties. The study involved modifying the sulfonyl chloride to create a library of compounds that were screened for biological activity against inflammation markers.

Safety Considerations

Handling this compound requires caution due to its corrosive nature:

  • Causes severe skin burns and eye damage.
  • Appropriate personal protective equipment (PPE) should be worn during handling.

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below summarizes key differences between 2,5-dimethylbenzenesulfonyl chloride and related sulfonyl chlorides:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound 19040-62-1 C₈H₉ClO₂S 204.67 156–158 295.8 Methyl substituents at 2,5-positions; moderate reactivity
3,4-Dimethylbenzenesulfonyl chloride 2905-30-8 C₈H₉ClO₂S 204.68 Not reported Not reported Methyl groups at 3,4-positions; steric hindrance near sulfonyl group may reduce reactivity
4-Chloro-2,5-dimethylbenzenesulfonyl chloride 88-49-3 C₈H₈Cl₂O₂S 239.11 48–50 Not reported Chlorine substituent at 4-position; higher molecular weight and lower melting point due to Cl
2,5-Dimethoxybenzenesulfonyl chloride 1483-28-9 C₈H₉ClO₄S 236.67 Not reported Not reported Methoxy groups (electron-donating) at 2,5-positions; increased solubility in polar solvents
2,5-Dibromobenzenesulfonyl chloride 23886-64-8 C₆H₃Br₂ClO₂S 341.42 Not reported Not reported Bromine substituents; higher molecular weight and potential for enhanced electrophilicity
(2,5-Dimethylphenyl)methanesulfonyl chloride 86188-26-3 C₉H₁₁ClO₂S 218.70 Not reported Not reported Sulfonyl group attached to a methylene bridge; unique steric profile
4-Acetamido-3,5-dimethylbenzenesulfonyl chloride 952958-71-3 C₁₀H₁₂ClNO₃S 261.72 Not reported Not reported Acetamido group enhances polarity; potential for hydrogen bonding

Reactivity and Functional Group Influence

  • Electron-Donating Groups: Methyl Groups (this compound): Enhance stability of the sulfonyl chloride via inductive effects but may reduce electrophilicity compared to electron-withdrawing substituents .
  • Electron-Withdrawing Groups :
    • Chlorine (4-Chloro-2,5-dimethyl derivative): Increases electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles .
    • Bromine (2,5-Dibromo derivative): Similar to chlorine but with greater steric bulk and polarizability, which may alter reaction pathways .

Biological Activity

2,5-Dimethylbenzenesulfonyl chloride (CAS Number: 19040-62-1) is an aromatic sulfonyl chloride with a molecular formula of C8_8H9_9ClO2_2S and a molecular weight of 204.668 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the formation of sulfonamide derivatives and as a reagent in various chemical reactions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemistry.

  • Molecular Formula: C8_8H9_9ClO2_2S
  • Molecular Weight: 204.668 g/mol
  • IUPAC Name: this compound
  • PubChem CID: 87910

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor in synthesizing biologically active sulfonamides. Sulfonamides are known for their antimicrobial properties and have been extensively studied for their effects on various biological systems.

Sulfonamides generally exert their biological effects by inhibiting the synthesis of folate in bacteria, which is essential for nucleic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for folate production.

Antimicrobial Activity

A study by Kahn et al. (2020) explored the synthesis of novel sulfonamide derivatives from this compound. The derivatives exhibited significant antibacterial activity against various strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing promising results for several compounds derived from this sulfonyl chloride.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B168
Compound C6432

Cytotoxicity Studies

In vitro cytotoxicity studies conducted on human cell lines indicated that certain derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells. For instance, derivative X demonstrated an IC50_{50} value of 25 µM against breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Environmental Impact

Research has also indicated that compounds like this compound can undergo microbial degradation in environmental settings. A study published in Environmental Science & Technology highlighted the ability of specific microbial strains to metabolize sulfonamide compounds, reducing their environmental persistence and toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,5-dimethylbenzenesulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves sulfonation of 2,5-dimethylbenzene (xylene derivative) followed by chlorination. Optimization includes controlling reaction temperature (≤50°C) to avoid side reactions and using stoichiometric excess of chlorinating agents like PCl₅ or SOCl₂. Purity can be enhanced via fractional distillation (boiling point ~295.8°C) or recrystallization (melting point 156–158°C) . Monitor reaction progress via TLC or FT-IR for sulfonyl chloride formation (S=O stretch at ~1370 cm⁻¹).

Q. How should researchers safely handle and purify this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) due to its corrosive nature (H314 hazard) . Purification via recrystallization requires solvents like dichloromethane/hexane. Key physical parameters: density 1.29 g/cm³, melting point 156–158°C . For storage, keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) .
  • FT-IR : Confirm sulfonyl chloride group (S=O at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 204.67 (C₈H₉ClO₂S) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Use solubility tests at varying temperatures (20–50°C) to optimize reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts during nucleophilic substitution with amines?

  • Methodology : Use anhydrous conditions (molecular sieves) to prevent hydrolysis. Optimize base selection (e.g., Et₃N vs. pyridine) to control reaction kinetics. Monitor by HPLC/LC-MS for sulfonamide products and residual starting material. Kinetic studies at 25–60°C can reveal activation energy barriers .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology : Hydrolysis susceptibility increases in basic or aqueous media. Conduct accelerated stability studies (40–80°C, pH 3–10) with periodic sampling. Analyze degradation via NMR (disappearance of S-Cl signals) or titrimetry. Stability correlates with steam pressure (0.00264 mmHg at 25°C) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

  • Methodology : Cross-validate data using high-purity samples (≥97% ) and standardized methods (e.g., DSC for melting points). Compare with literature:

PropertyReported ValueSource
Melting Point156–158°C
Boiling Point295.8°C
Density1.29 g/cm³

Q. What advanced analytical strategies quantify trace impurities or degradation products?

  • Methodology : Use LC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect hydrolyzed sulfonic acid derivatives. Quantify impurities via calibration curves and validate limits of detection (LOD < 0.1%) .

Methodological Notes

  • Safety Protocols : Always adhere to GHS guidelines for corrosive substances, including emergency eyewash/shower access .
  • Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook ) for spectral and thermodynamic data.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethylbenzenesulfonyl chloride
Reactant of Route 2
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2,5-Dimethylbenzenesulfonyl chloride

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